molecular formula C22H26Br2N4O4 B14430470 Benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(2-(dimethylamino)ethyl)-, dihydrobromide CAS No. 81254-00-4

Benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(2-(dimethylamino)ethyl)-, dihydrobromide

Cat. No.: B14430470
CAS No.: 81254-00-4
M. Wt: 570.3 g/mol
InChI Key: URQFRTBLIAJQSB-UHFFFAOYSA-N
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Description

Benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(2-(dimethylamino)ethyl)-, dihydrobromide is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(2-(dimethylamino)ethyl)-, dihydrobromide involves multiple steps. The primary synthetic route includes the reaction of benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone with 2-(dimethylamino)ethyl groups under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(2-(dimethylamino)ethyl)-, dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(2-(dimethylamino)ethyl)-, dihydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(2-(dimethylamino)ethyl)-, dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(2-(dimethylamino)ethyl)-, dihydrobromide is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

81254-00-4

Molecular Formula

C22H26Br2N4O4

Molecular Weight

570.3 g/mol

IUPAC Name

6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone;dihydrobromide

InChI

InChI=1S/C22H24N4O4.2BrH/c1-23(2)9-11-25-19(27)13-5-7-15-18-16(8-6-14(17(13)18)20(25)28)22(30)26(21(15)29)12-10-24(3)4;;/h5-8H,9-12H2,1-4H3;2*1H

InChI Key

URQFRTBLIAJQSB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCN(C)C)C1=O.Br.Br

Related CAS

22291-04-9 (Parent)

Origin of Product

United States

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